4-(Furan-2-yl)-2,6-dimethoxyphenol
Description
4-(Furan-2-yl)-2,6-dimethoxyphenol is a phenolic compound characterized by a 2,6-dimethoxy-substituted benzene core with a furan-2-yl group at the 4-position. It is structurally related to syringol (2,6-dimethoxyphenol), a well-studied lignin-derived compound found in biomass pyrolysis products and wood smoke . The furan substituent distinguishes it from other syringol derivatives, offering unique chemical and biological traits.
Properties
Molecular Formula |
C12H12O4 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
4-(furan-2-yl)-2,6-dimethoxyphenol |
InChI |
InChI=1S/C12H12O4/c1-14-10-6-8(9-4-3-5-16-9)7-11(15-2)12(10)13/h3-7,13H,1-2H3 |
InChI Key |
UFPXFKLTIBFDTP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=CC=CO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The 4-position of 2,6-dimethoxyphenol serves as a critical site for functionalization. Key analogues include:
Structural Insights :
- Syringol lacks a 4-substituent, making it less sterically hindered but more volatile. Its smoky aroma is widely utilized in food and fragrance industries .
- Allyl/propenyl derivatives exhibit increased hydrophobicity, favoring interactions with lipid membranes or lignin matrices .
- Heterocyclic substituents (e.g., imidazole, furan) introduce π-π stacking and hydrogen-bonding capabilities, critical for enzyme inhibition or radical scavenging .
Physicochemical and Reactivity Differences
- Thermal Stability: Syringol undergoes catalytic cleavage at 280°C to yield 3-methoxycatechol and pyrogallol . The furan group in this compound may alter degradation pathways due to its thermal lability or participation in cross-linking reactions.
- Solubility : Syringol is moderately water-soluble, while allyl/propenyl derivatives are more lipophilic. The furan substituent may enhance solubility in polar aprotic solvents due to its oxygen atom.
- Redox Potential: Methoxyphenols with electron-donating groups (e.g., furan) exhibit lower oxidation potentials, enhancing antioxidant activity. For example, 2,6-dimethoxyphenol derivatives show higher radical scavenging than unsubstituted phenols .
Industrial and Environmental Relevance
- Biomass Pyrolysis : Syringol-type compounds dominate hardwood pyrolysis liquids, with 4-substituted variants (e.g., 4-allyl, 4-propenyl) indicating lignin depolymerization efficiency .
- Catalytic Upgrading : Vanadium catalysts cleave syringol’s C-O bonds , but furan-substituted derivatives may require tailored catalysts due to heterocyclic stability.
- Pollution Tracers : Syringol and 4-allyl syringol serve as markers for hardwood smoke emissions . The furan analogue could differentiate anthropogenic vs. biomass-derived particulate matter.
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